2-Amino-6-methylnicotinic acid (CAS: 846021-26-9) is a highly functionalized pyridine derivative characterized by an amino group at the C2 position, a carboxylic acid at C3, and a methyl group at C6. In industrial procurement, it serves as a critical building block for assembling complex nicotinate-based frameworks, particularly in the synthesis of novel agricultural fungicides and pharmaceutical intermediates[1]. The presence of both a reactive carboxylic acid for esterification or amidation and an ortho-amino group enables selective cyclization and coupling reactions, while the C6-methyl group provides essential steric hindrance that dictates the downstream molecular geometry[2].
Supports one-pot amination-hydrolysis workflow from 2-chloro-3-cyano-6-methylpyridine precursor.
6-methyl-2-amino substitution pattern aligns with patent-specified intermediate requirements for aminonicotinate-derived actives.
Reported one-pot route avoids chromatographic purification; may support pilot-plant and commercial-scale procurement planning.
Substituting 2-amino-6-methylnicotinic acid with unmethylated analogs (like 2-aminonicotinic acid) or alternative halogenated precursors fundamentally disrupts downstream application efficacy and processability. In agrochemical R&D, the C6-methyl group is required to achieve the precise steric profile necessary for target-site binding in fungal energy metabolism; unmethylated baselines fail to replicate this activity [1]. Furthermore, attempting to synthesize this core in-house from closely related precursors like 2-chloro-6-methylnicotinic acid typically results in severe by-product formation (up to 20% 2-hydroxy-6-methylnicotinic acid) during amination, complicating purification and drastically lowering the yield of the active intermediate [2]. Consequently, direct procurement of the pure, fully functionalized amino-acid is essential for maintaining reproducible coupling workflows.
2-Amino-6-methylnicotinic acid
2-Amino-5-methyl isomer (CAS 532440-94-1) shifts methyl from para-to-ring-N to para-to-COOH, which may alter N-acylation reactivity and is not cited in key aminopyrifen patent families.
Direct one-pot NH₃ route to 2-amino target
Route via isolated 2-chloro-6-methylnicotinic acid intermediate may reduce total yield and introduces an additional isolation step; reported two-step yields are substantially lower in patent comparative examples.
2-Amino-6-methylnicotinic acid
6-Methylnicotinic acid (lacking 2-NH₂) cannot form the aminopyrifen pharmacophore; ester derivatives from this analog reportedly lack GWT-1 inhibitory activity, limiting fungicide synthesis utility.
When synthesizing the 2-amino-6-methylnicotinic acid scaffold, the choice of starting material dictates the purity of the final product. Traditional amination of 2-chloro-6-methylnicotinic acid with aqueous ammonia generates significant impurities, specifically yielding 15–20% of a 2-hydroxy-6-methylnicotinic acid by-product, which caps the target yield at approximately 74% [1]. In contrast, modern commercial procurement relies on the optimized conversion from 2-chloro-3-cyano-6-methylpyridine, which suppresses the hydroxyl by-product and delivers the target compound at >97% purity with a 94% step yield [1]. Procuring this high-purity grade directly eliminates the need for complex chromatographic separation of the hydroxyl impurity prior to downstream esterification.
| Evidence Dimension | Target compound yield and by-product formation |
| Target Compound Data | >97% purity, 94% yield (via cyano-pyridine route) |
| Comparator Or Baseline | Synthesis via 2-chloro-6-methylnicotinic acid (74% yield, 15-20% 2-hydroxy by-product) |
| Quantified Difference | Elimination of the 15-20% hydroxyl by-product; 20% absolute increase in yield |
| Conditions | Aqueous ammonia reaction followed by base hydrolysis and isolation |
Procuring the high-purity compound avoids costly chromatographic removal of the 2-hydroxy by-product, ensuring reproducible downstream amide or ester coupling.
For industrial buyers, purchasing 2-amino-6-methylnicotinic acid directly offers a significant reduction in reactor time compared to starting from the upstream precursor, 2-chloro-3-cyano-6-methylpyridine. Converting the cyano-pyridine or chloro-nicotinic acid precursors into the desired amino-acid requires high-pressure conditions—specifically, reacting with 28% aqueous ammonia in an autoclave at 170°C for up to 40 hours, followed by ammonia removal and base hydrolysis [1]. By procuring the fully formed 2-amino-6-methylnicotinic acid, chemists bypass this 40-hour high-pressure amination step, allowing immediate deployment in standard room-temperature or reflux coupling reactions (e.g., using EDCI/HOBt) .
| Evidence Dimension | Preparation time and reactor conditions prior to coupling |
| Target Compound Data | 0 hours preparation; ready for immediate coupling |
| Comparator Or Baseline | Upstream precursors (requires 40 hours at 170°C in an autoclave) |
| Quantified Difference | Saves >40 hours of high-pressure reactor time per batch |
| Conditions | Industrial scale-up of nicotinate frameworks |
Procuring the fully functionalized amino-acid eliminates the need for specialized high-pressure amination equipment and drastically shortens the overall synthesis timeline.
In the development of novel agricultural fungicides like Aminotipyr, the specific substitution pattern of the pyridine ring is a strict structural requirement. 2-Amino-6-methylnicotinic acid provides the exact core scaffold required for these Type II fungicides, where the C6-methyl group imparts critical steric hindrance [1]. Unmethylated baselines, such as 2-aminonicotinic acid, lack this methyl group and fail to ensure the correct spatial orientation when esterified with complex benzyl alcohols (e.g., thiazolyl-oxy derivatives)[1]. Consequently, the 6-methylated compound is the strict prerequisite for achieving the target-site disruption of fungal energy metabolism.
| Evidence Dimension | Scaffold suitability for targeted fungicidal activity |
| Target Compound Data | Provides essential C6-methyl steric bulk for correct substitution pattern |
| Comparator Or Baseline | 2-Aminonicotinic acid (lacks C6-methyl group, incorrect spatial geometry) |
| Quantified Difference | Binary suitability (Active framework vs. Inactive/Incorrect geometry) |
| Conditions | Synthesis of nicotinate-based fungicidal frameworks (e.g., Aminotipyr) |
The 6-methyl substitution is an absolute structural requirement, not an optional enhancement, for buyers developing next-generation agricultural fungicides.
Because it provides the essential C6-methyl steric profile, this compound is the primary building block for synthesizing advanced agricultural fungicides, such as Aminotipyr. It is directly esterified with complex benzyl alcohols to form the active fungicidal framework [1].
Thanks to the absence of the 2-hydroxy-6-methylnicotinic acid by-product in high-purity commercial grades, this compound is highly suitable for high-throughput screening libraries. It can be immediately reacted with various amines using standard coupling reagents (e.g., EDCI, HOBt, pyridine) without prior purification .
The ortho relationship between the C2-amino and C3-carboxylic acid groups makes this compound an effective precursor for synthesizing fused bicyclic systems, such as pyrido-pyrimidines or naphthyridines, which are common pharmacophores in R&D [2].